Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-4-9-6-2-3-10-11(6)7(5)12/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSNMGAQNGUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CNN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimethyl 2-Oxosuccinate and 1H-Pyrazol-3-Amine
Heating dimethyl 2-oxosuccinate (6.05 g, 37.8 mmol) with 1H-pyrazol-3-amine (3.14 g, 37.8 mmol) in methanol (55 mL) under reflux for 16 hours yields the target compound (32% yield). The crude product is filtered and washed with methanol to afford a yellow solid.
Reaction Conditions:
-
Solvent: Methanol
-
Temperature: Reflux (~65°C)
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Time: 16 hours
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Yield: 32%
Ethyl 3-Ethoxyacrylate Derivatives
Alternative protocols employ ethyl 3-ethoxyacrylate intermediates. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in ethanol produces pyrazole precursors, which undergo cyclization with formamide to form the pyrazolo[1,5-a]pyrimidine core.
Optimized Step:
Alkoxypropionate-Based Synthesis
A patent (CN103896951A) describes a scalable industrial method:
Key Steps:
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Intermediate Formation: React 3,3-dialkoxypropionic ester (V) with formate under basic conditions (e.g., NaOH or KOH) to generate intermediate (IV).
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Cyclization: Treat intermediate (IV) with 3-methyl-5-aminopyrazole (III) in toluene under acidic conditions (e.g., acetic acid) at 0–45°C for 12–48 hours.
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Hydrolysis: Convert the ester (II) to the carboxylic acid using aqueous NaOH or KOH at 0–35°C.
Performance Metrics:
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Overall Yield: >70%
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Purity: >97% (HPLC)
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
Protocol:
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Combine ethyl acetoacetate (2.0 mmol) and 5-amino-1H-pyrazole (2.2 mmol) in ethanol.
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Irradiate at 120°C for 20 minutes.
Advantages:
Alternative Routes: Oxidative Cyclization
Dess–Martin Periodinane-Mediated Oxidation
Alcohol intermediates (e.g., 2-hydroxypyrazolo[1,5-a]pyrimidine) are oxidized to ketones using Dess–Martin periodinane, followed by esterification with methyl iodide.
Conditions:
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalysis
Temperature Control
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in fluorescence-based applications .
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine core is highly versatile, with modifications at positions 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with key analogs:
Substituent Variations at Position 6 (Carboxylate Esters)
Key Observations :
- Ester Chain Length : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability in drug design.
- Functional Groups: Hydroxyl and amino groups enhance hydrogen bonding and solubility, whereas halogens (Cl, F) improve electrophilic reactivity .
Substituent Variations at Positions 5 and 7
Key Observations :
- Aryl Substituents : Bulky groups (e.g., 4-fluorophenyl , 4-bromophenyl ) enhance π-π stacking and receptor binding affinity.
- Electron-Withdrawing Groups : CF₃ and CN improve metabolic stability and electronic density, critical for enzyme inhibition .
- Heterocyclic Modifications : Triazolo and tetrazolo fused rings (e.g., ) alter ring strain and hydrogen-bonding capacity.
Melting Points and Solubility:
Biological Activity
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C₈H₈N₄O₃
- Molecular Weight : 192.17 g/mol
The compound features a hydroxyl group at the 7-position and a carboxylate group at the 6-position, which contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its mechanisms of action include:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on Janus kinases (JAKs), which play critical roles in cytokine signaling pathways involved in inflammation and immune responses. This inhibition suggests potential therapeutic applications for autoimmune diseases and inflammatory disorders.
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by modulating key signaling pathways in cancer cell proliferation and survival. This compound is being investigated for its ability to inhibit cancer cell growth through these mechanisms .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods. Notably, one common route involves the reaction of substituted aminopyrazoles with different biselectrophilic compounds such as β-dicarbonyls or β-enaminones. This approach allows for the generation of diverse derivatives with enhanced biological activities:
| Synthesis Method | Reagents | Yield | Notes |
|---|---|---|---|
| Method A | Aminopyrazole + β-dicarbonyl | ~70% | High purity achieved through recrystallization. |
| Method B | Hydroxylation of pyrazolo derivatives | Variable | Modifications can lead to different biological activities. |
Case Studies and Research Findings
Several studies have focused on the biological activity of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Studies : A study published in PMC reported that pyrazolo[1,5-a]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- JAK Inhibition : Research highlighted in MDPI demonstrated that this compound effectively inhibited JAK1 and JAK3 pathways, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Enzymatic Activity : A recent publication discussed the compound's role in modulating enzymatic activity related to metabolic pathways in cancer cells. The findings suggested that structural modifications could enhance selectivity and potency against specific targets within these pathways .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and tautomeric forms. For instance, the methyl ester group typically shows a singlet at δ 3.8–4.0 ppm in H NMR, while pyrimidine protons resonate between δ 7.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns consistent with the pyrazolo-pyrimidine core .
- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths and angles. For example, the pyrimidine ring in related compounds adopts a flattened envelope conformation (puckering parameter Q = 0.125 Å) .
How can discrepancies in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved during structural refinement?
Advanced Research Question
Data contradictions often arise from disordered atoms or twinned crystals. and recommend using SHELX software (e.g., SHELXL97) for refinement:
- Hydrogen Bonding : Analyze geometric parameters (distance: 2.8–3.2 Å, angle: 150–180°) to distinguish true interactions from lattice artifacts .
- Thermal Displacement Parameters (ADPs) : High ADPs (>0.05 Å) may indicate disorder; constraints or split positions can be applied .
- Twinned Data : Use the HKLF5 format in SHELX to deconvolute overlapping reflections .
What computational methods are suitable for predicting the biological activity of this compound derivatives?
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase). Substituents at C3/C5 influence binding affinity; trifluoromethyl groups enhance hydrophobic interactions .
- QSAR Modeling : Hammett constants (σ) and logP values correlate with anti-inflammatory or antiviral activity. For example, electron-withdrawing groups at C7 improve potency .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomer stability and reactive sites .
How can researchers design assays to evaluate the pharmacological potential of this compound?
Advanced Research Question
- In Vitro Assays :
- Mechanistic Studies : Western blotting or qPCR evaluates downstream effects (e.g., apoptosis markers like caspase-3) .
What strategies optimize crystallization for X-ray studies of pyrazolo-pyrimidine derivatives?
Advanced Research Question
- Solvent Selection : Slow evaporation from ethanol or DMSO:acetonitrile (1:3) yields high-quality crystals .
- Temperature Control : Crystallization at 113 K minimizes thermal motion, improving resolution (<0.03 Å for bond lengths) .
- Additives : Trace trifluoroacetic acid (0.1%) promotes hydrogen-bonded dimer formation, stabilizing the lattice .
How do substituents at C3 and C5 positions affect the compound’s electronic properties and reactivity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Bromo or trifluoromethyl groups at C5 increase electrophilicity, facilitating nucleophilic attacks (e.g., SNAr reactions) .
- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups at C3 enhance resonance stabilization, reducing oxidation potential .
- Steric Effects : Bulky substituents (e.g., phenyl) at C3 hinder π-π stacking, altering solubility and crystallization behavior .
How can tautomeric forms of this compound be distinguished using NMR?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
